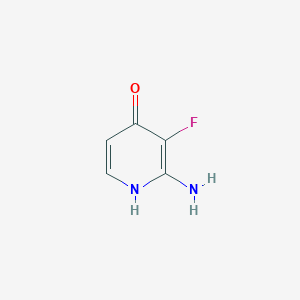

2-Amino-3-fluoro-4-hydroxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-fluoropyridin-4(1H)-one is a heterocyclic compound that contains both an amino group and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoropyridin-4(1H)-one typically involves the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones. One common method involves dissolving 4-aryl-2-aminopyridine in a mixture of chloroform and water, followed by the addition of a fluorinating agent such as Selectfluor. The reaction mixture is stirred at a controlled temperature for a specified period, and the desired product is obtained after purification .

Industrial Production Methods

Industrial production methods for 2-Amino-3-fluoropyridin-4(1H)-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoropyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can result in various substituted pyridines .

Scientific Research Applications

2-Amino-3-fluoropyridin-4(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoropyridin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecule .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-iodopyridine: This compound has a similar structure but contains an iodine atom instead of an amino group.

2-Amino-3-chloropyridin-4(1H)-one: This compound is similar but contains a chlorine atom instead of a fluorine atom.

Uniqueness

2-Amino-3-fluoropyridin-4(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Amino-3-fluoro-4-hydroxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a pyridine ring. Its chemical formula is C5H6FN2O with a molecular weight of approximately 112.11 g/mol. The structural features contribute to its ability to interact with biological macromolecules, influencing its pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity . Modifications to enhance its interaction with protein targets have shown significant effects on cancer cell lines. The compound is believed to form π–π interactions with arginine residues in proteins, which may inhibit certain biological pathways associated with tumor growth.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives of this compound on human cancer cell lines (A549, KB31, and K562). Results demonstrated that certain derivatives induced G2/M phase arrest and apoptosis in KB31 cells, indicating their potential as anticancer agents .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 10.5 | Induces G2/M arrest |

| KB31 | 8.2 | Induces apoptosis |

| K562 | 12.0 | Cell cycle arrest |

Protein Interaction

The compound has been identified as a potential ligand for various protein targets, enhancing the stability and activity of enzymes and receptors through specific binding interactions. This property opens avenues for developing new therapeutic strategies targeting specific diseases.

Acute Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies on Wistar rats, the compound demonstrated significant toxicity at high doses (1000 mg/kg), leading to clinical signs such as tremors and lethargy. The lethal dose (LD50) was determined to be approximately 500 mg/kg .

| Dose (mg/kg) | Observed Effects |

|---|---|

| 300 | Mild symptoms; no fatalities |

| 1000 | Severe symptoms; fatalities observed |

Genotoxicity

The genotoxic potential of the compound was assessed using various assays, including the Ames test and micronucleus test in mice. Findings indicated that this compound did not exhibit mutagenic properties under the tested conditions .

Synthesis and Derivatives

Several synthetic routes for preparing this compound have been developed, allowing for the exploration of various derivatives that may enhance its biological activity. These derivatives are being studied for their unique properties and potential applications in drug development.

Properties

IUPAC Name |

2-amino-3-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPPEGMMBDXLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.